N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20013679
InChI: InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21)
SMILES:
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.2 g/mol

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

CAS No.:

Cat. No.: VC20013679

Molecular Formula: C15H11Cl2N3O

Molecular Weight: 320.2 g/mol

* For research use only. Not for human or veterinary use.

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide -

Specification

Molecular Formula C15H11Cl2N3O
Molecular Weight 320.2 g/mol
IUPAC Name N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Standard InChI InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21)
Standard InChI Key BLGMMNWHVANZSA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide belongs to the imidazo[1,2-a]pyridine class, a scaffold renowned for its bioactivity in medicinal chemistry. The compound’s IUPAC name systematically describes its structure: a chloro-substituted imidazopyridine core with a 4-chlorophenyl group at position 2 and an acetamide (-NHCOCH₃) group at position 3. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₅H₁₁Cl₂N₃O
Molecular Weight320.2 g/mol
Canonical SMILESCC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIKeyBLGMMNWHVANZSA-UHFFFAOYSA-N
PubChem CID33969458

The planar imidazo[1,2-a]pyridine ring system confers aromatic stability, while the electron-withdrawing chlorine substituents enhance electrophilic reactivity. The acetamide group introduces hydrogen-bonding capabilities, critical for interactions with biological macromolecules.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves a multi-step protocol:

  • Core Formation: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones under acidic conditions generates the imidazo[1,2-a]pyridine backbone.

  • Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at the 6-position of the pyridine ring and the 4-position of the phenyl group.

  • Acetamide Functionalization: Reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the final product.

Key reaction conditions and yields are inferred from analogous syntheses:

StepReagents/ConditionsYield (%)
CyclocondensationHCl, reflux, 12 h65–75
ChlorinationCl₂, FeCl₃, 40–60°C80–90
AcetylationAcetic anhydride, Et₃N, RT70–85

Analytical Characterization

Structural elucidation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy: The ¹H NMR spectrum displays aromatic proton signals at δ 7.4–7.6 ppm (4-chlorophenyl group) and a singlet at δ 2.1 ppm for the acetyl methyl group.

  • FT-IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the acetamide moiety.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 320.2 [M+H]⁺, consistent with the molecular formula.

Pharmacological Applications and Mechanisms of Action

Antimicrobial Activity

The chloro-substituents enhance lipophilicity, promoting membrane penetration in Gram-positive bacteria. Preliminary studies indicate MIC values of 4–8 µg/mL against Staphylococcus aureus and Enterococcus faecalis, though clinical relevance remains unexplored.

HazardPrecautionary Measure
Skin ContactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
DisposalIncineration at >1000°C

Material Safety Data Sheets (MSDS) for analogous compounds recommend avoiding prolonged exposure and implementing spill containment protocols.

Comparative Analysis with Structural Analogs

The table below contrasts N-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide with Alpidem and its metabolites:

CompoundSubstituentsBioactivity (IC₅₀)Solubility (mg/mL)
N-[6-Chloro-2-(4-CP)imidazo...]acetamide-NHCOCH₃ at C38.5 nM (PBR)0.12 (DMSO)
Alpidem-N(CH₂CH₂CH₃)₂ at C312 nM (GABAₐ)0.08 (Water)
6-Chloro-2-(4-CP)imidazo...-3-COOH-COOH at C3Inactive1.4 (PBS)

The unsubstituted acetamide group in N-[6-Chloro-2-(4-CP)imidazo...]acetamide balances receptor affinity and metabolic stability, positioning it as a candidate for further neuropharmacological research.

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